molecular formula C9H19BN2O3 B11891594 (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid CAS No. 215923-24-3

(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid

Cat. No.: B11891594
CAS No.: 215923-24-3
M. Wt: 214.07 g/mol
InChI Key: FKCMADOPPWWGNZ-MQWKRIRWSA-N
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Description

(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid is a compound of significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that can be optimized for large-scale production. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or dichloromethane to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with FAP. The boronic acid group forms a reversible covalent bond with the active site of FAP, inhibiting its enzymatic activity. This inhibition disrupts the tumor microenvironment, making it a promising target for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid-based inhibitors and pyrrolidine derivatives, such as:

Uniqueness

What sets (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid apart is its specific stereochemistry and the presence of both the amino acid and boronic acid functional groups. This unique combination enhances its binding affinity and selectivity for FAP, making it a valuable compound in cancer research .

Properties

CAS No.

215923-24-3

Molecular Formula

C9H19BN2O3

Molecular Weight

214.07 g/mol

IUPAC Name

[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7?,8-/m0/s1

InChI Key

FKCMADOPPWWGNZ-MQWKRIRWSA-N

Isomeric SMILES

B(C1CCCN1C(=O)[C@H](C(C)C)N)(O)O

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O

Origin of Product

United States

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